molecular formula C8H13NO2 B6260367 (3-tert-butyl-1,2-oxazol-5-yl)methanol CAS No. 78934-73-3

(3-tert-butyl-1,2-oxazol-5-yl)methanol

Cat. No.: B6260367
CAS No.: 78934-73-3
M. Wt: 155.2
InChI Key:
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Description

(3-tert-butyl-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1,2-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-tert-butyl-1,2-oxazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-tert-butyl-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-tert-butyl-1,2-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

78934-73-3

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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